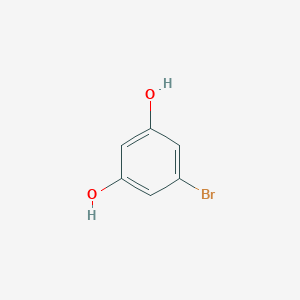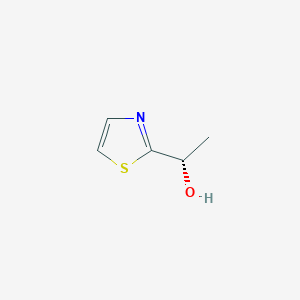![molecular formula C13H17NO B024816 6-Benzyl-1-oxa-6-azaspiro[2.5]octane CAS No. 19867-34-6](/img/structure/B24816.png)
6-Benzyl-1-oxa-6-azaspiro[2.5]octane
概述
描述
Synthesis Analysis
The synthesis of 6-Benzyl-1-oxa-6-azaspiro[2.5]octane and related compounds involves complex reactions, such as epoxidation and ring opening, to form tertiary alcohols. Notably, these processes have been explored through the synthesis of several 1-oxa-6-heteraspiro[2.5]octanes for the first time, providing a foundation for understanding the synthesis pathways of this chemical class (Satyamurthy et al., 1984).
Molecular Structure Analysis
Detailed molecular structure analysis has been conducted through techniques such as NMR studies and single-crystal X-ray diffraction. These analyses have revealed insights into the stereochemistry and spatial arrangement of atoms within the 6-Benzyl-1-oxa-6-azaspiro[2.5]octane molecule and its derivatives, contributing to a deeper understanding of their chemical behavior (Satyamurthy et al., 1984).
Chemical Reactions and Properties
6-Benzyl-1-oxa-6-azaspiro[2.5]octane undergoes various chemical reactions, including electrophilic amination of C-H-acidic compounds, showcasing its reactivity and potential for creating complex molecular structures. Such reactions have been pivotal in exploring its chemical properties and reactions with other compounds (Andreae et al., 1992).
Physical Properties Analysis
Investigations into the physical properties of 6-Benzyl-1-oxa-6-azaspiro[2.5]octane derivatives, such as their crystal and molecular structure, have been conducted. These studies offer insights into the compound's stability, conformation, and interactions at the atomic level, essential for understanding its physical behavior (Manjunath et al., 2011).
Chemical Properties Analysis
The chemical properties of 6-Benzyl-1-oxa-6-azaspiro[2.5]octane, including its reactivity and interaction with various reagents, have been a focus of research. These studies have illuminated the compound's versatility and potential applications in synthetic chemistry and drug discovery (Li et al., 2013).
科学研究应用
Wang et al. (2015) improved the syntheses of 6-benzyl-2,6-diazaspiro(3.4)oxalate and 2-oxa-6-azaspiro(3.4)octane, offering potential exploration in chemical and patent space as substitutes for piperazine and morpholine (Wang et al., 2015).
Li et al. (2013) discussed the synthesis of novel thia/oxa-azaspiro[3.4]octanes as multifunctional modules for drug discovery, highlighting their diversity and enantioselective approaches (Li et al., 2013).
Andreae et al. (1992) demonstrated that electrophilic amination of C-H-acidic compounds with 1-Oxa-2-azaspiro[2.5]octane can produce stable or rearranged geminal diamino acid derivatives, useful in pharmaceuticals and nutraceuticals (Andreae et al., 1992).
Gurry et al. (2015) presented a new synthesis of 2-oxa-7-azaspiro[3.5]nonane using spirocyclic oxetane-fused benzimidazole, with X-ray crystal structure analysis of the resultant new tetracyclic system (Gurry et al., 2015).
Albar et al. (1997) studied the aziridination of 2,6-dibenzylidenecyclohexanone, leading to the formation of diazadispirodecanes I and triazadispirododecanes II as single stereoisomers (Albar et al., 1997).
Adamovskyi et al. (2014) developed a method for synthesizing 5-substituted 2-azabicyclo[3.1.0]hexanes, applicable to the synthesis of N-Boc-2,3-methano--proline (Adamovskyi et al., 2014).
Martín et al. (2009) synthesized oxa-aza spirobicycles by intramolecular hydrogen atom transfer in carbohydrate systems, proposing a tandem 1,5- or 1,6-HAT-oxidation-nucleophilic cyclisation mechanism (Martín et al., 2009).
Montalvo-González et al. (2012) analyzed the structure and conformation of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives, noting their preferred orientation directing oxidative attack (Montalvo-González et al., 2012).
安全和危害
This compound is labeled with the GHS07 pictogram, indicating that it can cause harm . The hazard statements include H302, which means it is harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
属性
IUPAC Name |
6-benzyl-1-oxa-6-azaspiro[2.5]octane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-2-4-12(5-3-1)10-14-8-6-13(7-9-14)11-15-13/h1-5H,6-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJKHFQBTYMJFNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CO2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60173623 | |
| Record name | 6-Benzyl-1-oxa-6-azaspiro(2,5)octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60173623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Benzyl-1-oxa-6-azaspiro[2.5]octane | |
CAS RN |
19867-34-6 | |
| Record name | 6-(Phenylmethyl)-1-oxa-6-azaspiro[2.5]octane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19867-34-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Benzyl-1-oxa-6-azaspiro(2,5)octane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019867346 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 19867-34-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=279911 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Benzyl-1-oxa-6-azaspiro(2,5)octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60173623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-benzyl-1-oxa-6-azaspiro[2,5]octane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.424 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-BENZYL-1-OXA-6-AZASPIRO(2,5)OCTANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7QET787943 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-2-[2-(5-methyl-2,4-dioxopyrimidin-1-yl)propanoylamino]propanoic acid](/img/structure/B24734.png)
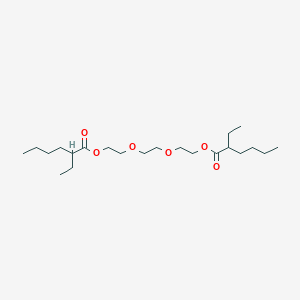
![6-Chloro-2-[(2E)-2-ethylidenehydrazino]-1,3-benzothiazole](/img/structure/B24736.png)
![4-(hydroxymethyl)-6-methoxy-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol](/img/structure/B24739.png)
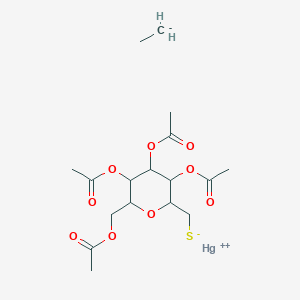
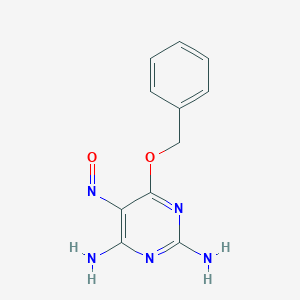
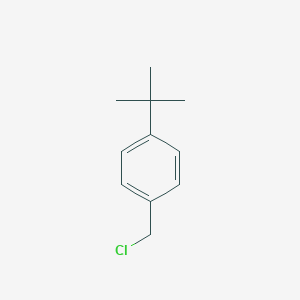
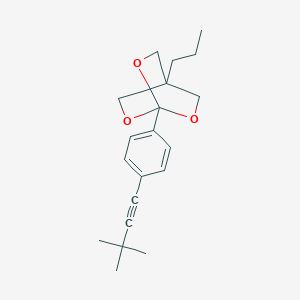
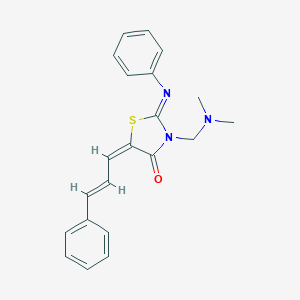
![6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B24752.png)
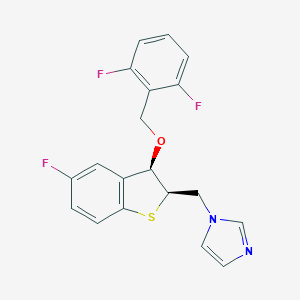
![[(2R,3S,4R,5R)-5-amino-1,2,4-trihydroxy-6-oxohexan-3-yl] dihydrogen phosphate](/img/structure/B24755.png)
